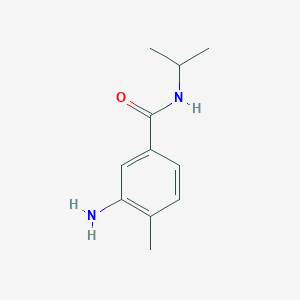

3-氨基-N-异丙基-4-甲基苯甲酰胺

描述

The compound 3-Amino-N-isopropyl-4-methylbenzamide is not directly mentioned in the provided papers. However, there are studies on similar compounds, such as 3-aminobenzamide, which is an inhibitor of polyadenosine diphosphoribose polymerase and has been shown to produce rapid reversible changes in single-strand break frequencies in DNA from primary human fibroblasts damaged by alkylating agents . This compound has also been tested for its ability to alter the toxic and transforming effects of certain chemicals in BALB/3T3 cells .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved by condensation reactions and chlorination with phosphorus oxychloride . Another example is the synthesis of a photoaffinity analog of an influenza fusion inhibitor, which involved tritiation, coupling, and deprotection steps .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal structure of a phthalide derivative was analyzed, and the geometrical parameters obtained from XRD studies were in good agreement with the calculated values . Similarly, the crystal structures of (N-pyridylmethylene)aminobenzamides were reported, showing different hydrogen-bond interactions indicating structural flexibility .

Chemical Reactions Analysis

The chemical reactions involving 3-aminobenzamide and related compounds are complex. 3-Aminobenzamide itself has been shown to increase the net break frequency in DNA by affecting the balance between excision and ligation during repair . It also enhanced the toxic effects of ethyl methanesulfonate and methyl methanesulfonate in a dose-dependent manner .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various methods. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a novel phthalide derivative were calculated using DFT . The molecular electrostatic potential (MEP) surface map and quantitative analysis of intermolecular interactions in crystal structures have been performed using Hirshfeld surface analysis .

科学研究应用

1. DNA修复和细胞过程中的作用

3-氨基-N-异丙基-4-甲基苯甲酰胺,即3-氨基苯甲酰胺,因其在DNA修复和其他细胞过程中的作用而被广泛研究。它是一种著名的聚(ADP-核糖)合成抑制剂,在DNA修复机制研究中具有重要意义。例如,Cleaver等人(1985)观察到,3-氨基苯甲酰胺可以影响甲基甲烷磺酸损伤的细胞中的DNA断裂频率,表明其在细胞DNA修复过程中的复杂作用(Cleaver, Milam, & Morgan, 1985)。

2. 对癌症治疗和细胞死亡的影响

3-氨基苯甲酰胺在癌症治疗中显示出潜力,研究表明其与癌细胞的相互作用。Theoclitou等人(2011)强调了一种表现出生化效力和适合癌症治疗的药物特性的化合物,通过有丝分裂阻滞引起细胞死亡,并形成与KSP抑制特征性的单极纺锤现象(Theoclitou et al., 2011)。

3. 对DNA前体代谢的影响

Milam、Thomas和Cleaver(1986)的研究表明,3-氨基苯甲酰胺可以显著影响DNA前体代谢,影响各种核苷酸的合并到DNA中。这一发现表明,3-氨基苯甲酰胺在细胞代谢中具有一系列影响,超出其作为聚(ADP-核糖)合成酶抑制剂的作用(Milam, Thomas, & Cleaver, 1986)。

4. 增强烷基化诱导的DNA损伤的潜力

Lubet等人(1984)证明,3-氨基苯甲酰胺可以增强烷基化剂如乙基甲烷磺酸和甲基甲烷磺酸在细胞培养中的毒性和转化效应。这表明其在研究DNA损伤和修复机制中的潜在用途(Lubet, McCarvill, Putman, Schwartz, & Schechtman, 1984)。

安全和危害

This compound is harmful if inhaled, swallowed, or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . If it comes into contact with skin, wash with plenty of soap and water . If swallowed, contact a poison center or doctor if you feel unwell .

属性

IUPAC Name |

3-amino-4-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7(2)13-11(14)9-5-4-8(3)10(12)6-9/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJJGTFACPPFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504230 | |

| Record name | 3-Amino-4-methyl-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-isopropyl-4-methylbenzamide | |

CAS RN |

76765-62-3 | |

| Record name | 3-Amino-4-methyl-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-N-isopropyl-4-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

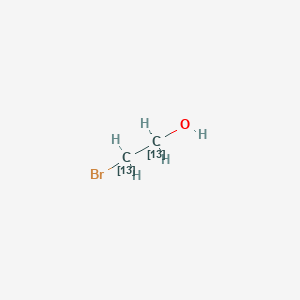

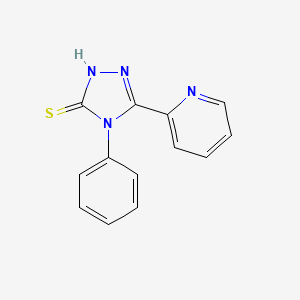

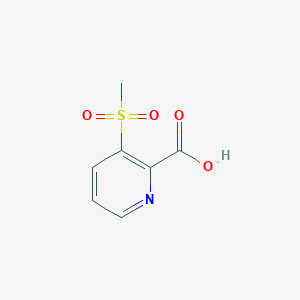

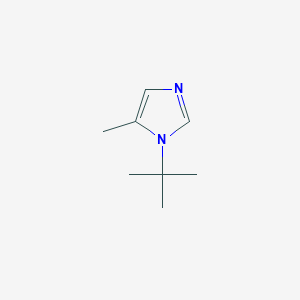

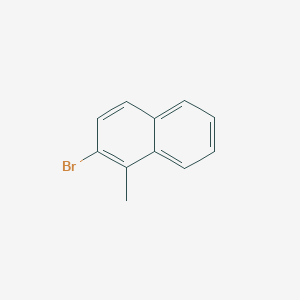

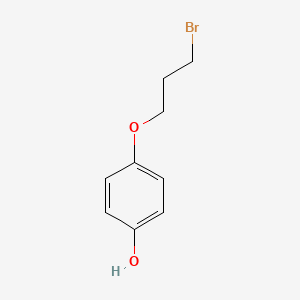

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

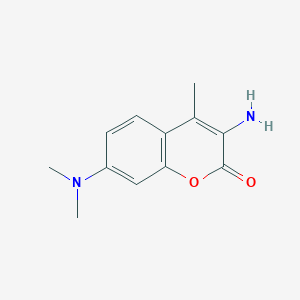

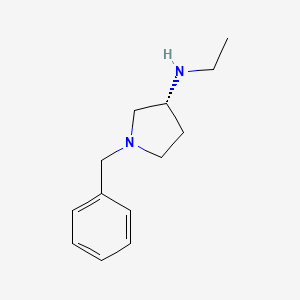

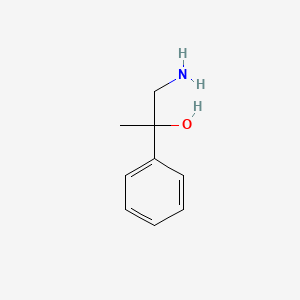

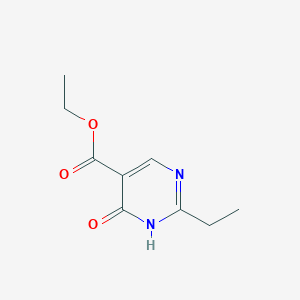

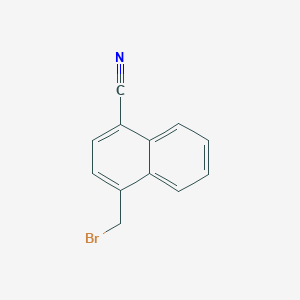

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。